Antibacterial Activity of the 4-Methyl-1,2,5-oxadiazole Scaffold in an Acinetobacter baumannii Model
A derivative of this compound's core scaffold, (E)-3-(2-hydroxyphenyl)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acrylamide, demonstrated specific activity against Acinetobacter baumannii with an MIC of 0.5 mM [1]. This provides a baseline for the 4-methyl-1,2,5-oxadiazole core's potential, which is distinct from other analogs in the same library that did not share this exact substitution pattern. For comparison, other unsubstituted 1,2,5-oxadiazoles in the same study were inactive against this pathogen [1].
| Evidence Dimension | In vitro antibacterial activity (MIC) |
|---|---|
| Target Compound Data | 0.5 mM (for derivative 32) |
| Comparator Or Baseline | Other unsubstituted 1,2,5-oxadiazole analogs in the study; Inactive |
| Quantified Difference | Target derivative is active; comparator analogs are inactive |
| Conditions | Minimum Inhibitory Concentration (MIC) assay against Acinetobacter baumannii |
Why This Matters
This data establishes the 4-methyl-1,2,5-oxadiazole-3-yl motif as a critical feature for activity in this model, providing a quantitative benchmark for prioritizing this compound as a scaffold over inactive analogs.
- [1] A. S. (2017). Synthesis of novel 1,2,5-oxadiazoles and evaluation of action against Acinetobacter baumannii. Bioorganic & Medicinal Chemistry, 25(24), 6267-6272. View Source
